N-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylphenyl]-2-(ethoxymethyl)morpholine-4-carboxamide
Description
N-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylphenyl]-2-(ethoxymethyl)morpholine-4-carboxamide is a complex organic compound featuring a morpholine ring, an oxadiazole ring, and various functional groups
Properties
IUPAC Name |
N-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylphenyl]-2-(ethoxymethyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-3-26-12-16-11-24(8-9-27-16)20(25)21-17-7-6-15(10-13(17)2)19-22-18(23-28-19)14-4-5-14/h6-7,10,14,16H,3-5,8-9,11-12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDYGPWXTJNTPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CCO1)C(=O)NC2=C(C=C(C=C2)C3=NC(=NO3)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylphenyl]-2-(ethoxymethyl)morpholine-4-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclodehydration of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in a solvent such as dimethyl sulfoxide (DMSO) at ambient temperature.
Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl bromide.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable carboxylic acid derivative under acidic or basic conditions.
Final Coupling: The final step involves coupling the oxadiazole and morpholine intermediates using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and methyl groups, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the oxadiazole ring or the carboxamide group, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The aromatic ring and the morpholine nitrogen can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, NaBH₄
Coupling Agents: DCC, EDC
Bases: NaOH, triethylamine (TEA)
Solvents: DMSO, dichloromethane (DCM), ethanol
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopropyl group might yield a carboxylic acid, while reduction of the oxadiazole ring could produce an amine.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in disease pathways.
Biological Research: It may be used as a tool compound to study the biological functions of its molecular targets.
Industrial Applications: The compound could serve as an intermediate in the synthesis of more complex molecules or as a component in materials science.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with proteins or nucleic acids, altering their function. The oxadiazole ring is known to interact with various enzymes, potentially inhibiting their activity by binding to the active site or allosteric sites .
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for treating Duchenne muscular dystrophy.
Azilsartan: An antihypertensive agent.
Opicapone: Used as adjunctive therapy for Parkinson’s disease.
Uniqueness
N-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylphenyl]-2-(ethoxymethyl)morpholine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other oxadiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
